Head-to-Head Potency: SR10067 Exhibits ~4-Fold Greater Potency than SR9011/SR9009 in REV-ERB Transcriptional Assays
In a direct head-to-head comparison using a Gal4DBD-REV-ERB ligand-binding domain cotransfection assay in HEK293 cells, SR10067 demonstrated substantially greater potency than the first-generation agonists SR9011 and SR9009 [1]. This difference was confirmed in a second, independent assay using full-length REV-ERBα and a BMAL1 promoter-driven luciferase reporter [1].
| Evidence Dimension | Functional agonist potency (IC50) at REV-ERBα and REV-ERBβ |
|---|---|
| Target Compound Data | REV-ERBα IC50 = 170 nM; REV-ERBβ IC50 = 160 nM (Gal4 assay); REV-ERBα IC50 = 140 nM (BMAL1 reporter assay) |
| Comparator Or Baseline | SR9011: REV-ERBα IC50 = 670 nM, REV-ERBβ IC50 = 800 nM (Gal4 assay); SR9011 REV-ERBα IC50 = 620 nM (BMAL1 reporter assay) |
| Quantified Difference | SR10067 is 3.9- to 5-fold more potent than SR9011 and SR9009 across both isoforms and assays |
| Conditions | Gal4-REV-ERB cotransfection assay in HEK293 cells; full-length REV-ERBα with BMAL1-luciferase reporter cotransfection assay in HEK293 cells |
Why This Matters
This data quantifies SR10067's superior functional potency at the primary target, justifying its selection over SR9011/SR9009 when lower effective concentrations are required or when target engagement must be maximized.
- [1] Banerjee, S., Wang, Y., Solt, L. A., Griffett, K., Kazantzis, M., Amador, A., ... & Burris, T. P. (2014). Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour. Nature Communications, 5, 5759. View Source
